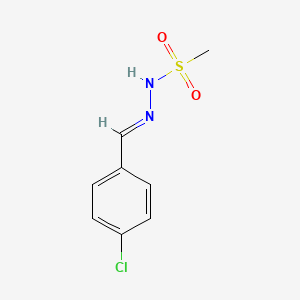

7-硝基-4,5-二氢-1,4-苯并恶杂环-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and related derivatives often involves nitration reactions, classical procedures for transformation, and preparation through ether cleavage products of known compounds. For instance, the nitration of 2,3,4,5-tetrahydro-1H-3-benzazepine yields corresponding 7-nitro derivatives, highlighting a method for obtaining the nitro-substituted benzazepine derivatives (Pecherer, Sunbury, & Brossi, 1971). Furthermore, a concise approach developed for synthesizing medium-sized 7-ring O- and N-heterocycles involves an organocatalytic nitro-Michael-nitrile oxide cycloaddition tandem reaction, producing chiral benzoxe- and benzazepine derivatives with good yields and excellent enantioselectivities (Rohlmann, Daniliuc, & Mancheño, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized through various spectroscopic techniques, including ^1H NMR, ^13C NMR, IR, and MS, which help in understanding the configuration and conformation of these compounds. The structural analysis is crucial for determining the properties and reactivity of these molecules. For example, the synthesis and characterization of 7H-difurazano derivatives involved detailed structural analysis using these techniques, providing insight into the cyclization mechanisms and the effect of substituents on the molecule's stability and properties (Cheng-b, 2015).

Chemical Reactions and Properties

Benzoxazepine derivatives undergo various chemical reactions, including nitration, reduction, cyclization, and substitutions, leading to a wide range of products with different functionalities. The reactivity of these compounds in acid or basic media has been explored, revealing pathways for the synthesis of phenyl-substituted derivatives and elucidating the mechanisms underlying these transformations (Fontanella & Mariani, 1975).

Physical Properties Analysis

The physical properties of benzoxazepine derivatives, such as melting points, boiling points, solubility, and crystal structure, are integral to understanding their behavior in different environments and applications. The crystal structure of 7-nitro-1H-indazole, for example, reveals an intramolecular hydrogen bond that significantly influences its physical stability and reactivity (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

Chemical Properties Analysis

The chemical properties of benzoxazepine derivatives, including their reactivity towards various chemical agents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis and medicinal chemistry. Studies on the synthesis and chemical transformation of these compounds shed light on their versatility and potential as intermediates in the synthesis of complex molecules (Kouznetsov et al., 1997).

科学研究应用

合成和衍生物形成

- 已经证明了从 2,3,4,5-四氢-1H-3-苯并氮杂卓及其衍生物合成 7-硝基衍生物,展示了获得这些硝基化合物的经典转化程序,这些硝基化合物可用作进一步化学反应的中间体 (Pecherer, Sunbury, & Brossi, 1971).

分子电子器件中的应用

- 结构类似于 7-硝基-4,5-二氢-1,4-苯并恶杂环-3(2H)-酮的硝胺氧化还原中心已用于电子器件的自组装单层,展示了诸如负微分电阻和高开-关峰谷比等显着特性,表明在纳米电子学和分子电子学中具有潜在应用 (Chen, Reed, Rawlett, & Tour, 1999).

手性杂环的合成

- 有机催化方法已导致中等大小的 7 环 O-和 N-杂环的对映选择性合成,包括苯并恶杂环衍生物,展示了该化合物在创建具有复杂手性结构的化合物中的效用,该化合物在药物化学和不对称合成中具有潜在应用 (Rohlmann, Daniliuc, & Mancheño, 2013).

衍生物的制备和表征

- 已经探索了 7-硝基-4,5-二氢-1,4-苯并恶杂环-3(2H)-酮的各种衍生物的制备和结构表征,包括对其热性能和爆轰性能的研究,这可能会在材料科学中找到应用,特别是在高能材料的开发中 (Cheng-b, 2015).

反应机理和化学性质

- 涉及 7-硝基-4,5-二氢-1,4-苯并恶杂环-3(2H)-酮衍生物的硝化和亲核取代反应的研究有助于更深入地了解其化学性质和反应机理,这对于合成化学和具有特定功能的新型化合物的设计至关重要 (Samet et al., 2005).

属性

IUPAC Name |

7-nitro-4,5-dihydro-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-5-15-8-2-1-7(11(13)14)3-6(8)4-10-9/h1-3H,4-5H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWQCPJNIXBZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)